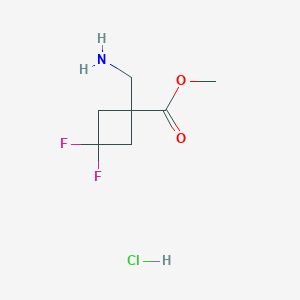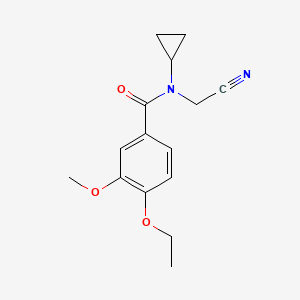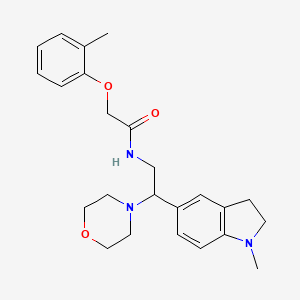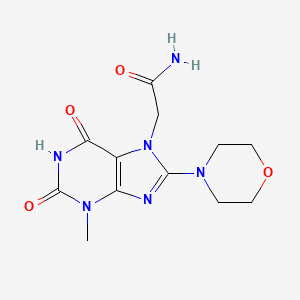
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl” is a complex organic compound. It contains a cyclobutane ring, which is a ring of four carbon atoms, with two fluorine atoms attached to one of the carbons. It also has a carboxylate group (COO-) and an aminomethyl group (NH2CH3) attached to the cyclobutane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring would likely form the core of the molecule, with the fluorine atoms, carboxylate group, and aminomethyl group attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the fluorine atoms and the carboxylate and aminomethyl groups could make it reactive with certain other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Fluorinated Analogues : Pavel K. Mykhailiuk et al. (2010) synthesized a new fluorinated analogue of 1-aminocyclobutane-1-carboxylate – 1-amino-3,3-difluorocyclobutanecarboxylic acid, through a six-step process from acetone, highlighting the introduction of difluoro groups into cyclobutane structures for enhanced chemical properties (Mykhailiuk, Radchenko, & Komarov, 2010).
Conformational Analysis : J. Casanovas et al. (2006) conducted a study on the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid, using quantum mechanical calculations to explore the conformational preferences and develop force-field parameters for molecular dynamics simulations, demonstrating the importance of understanding structural constraints in designing compounds with specific biological functions (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
Synthetic Approaches : Matthias Moens et al. (2013) developed a three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. This method includes bromofluorination, azide substitution, and hydrogenation, showcasing a pathway that could be adapted for synthesizing methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl and related structures (Moens, D’hooghe, & Kimpe, 2013).
Applications in Drug Discovery and Analysis
Radiolabeling and Biodistribution Studies : Meixiang Yu et al. (2003) reported on the radiolabeling and biodistribution of a potential neuroprotective drug, showing the process of labeling with C-11 and PET studies in rats. This research underscores the significance of structural analogs of methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl in neuroprotection and imaging studies (Yu et al., 2003).
PET Ligands for Tumor Detection : L. Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), evaluating their uptake in a rodent model of brain tumors. The study highlights the utility of cyclobutane derivatives in developing PET ligands for tumor imaging, relevant to the structural class of methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl (Martarello et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-5(11)6(4-10)2-7(8,9)3-6;/h2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGAHUAHOPPUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145874325 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)

![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)

![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)

![N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692469.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)
![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2692475.png)
